5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium

Description

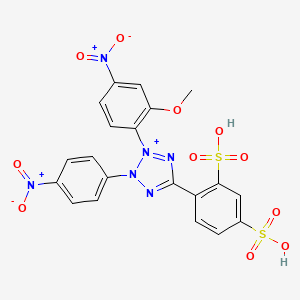

5-(2,4-Disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium, commonly known as WST-8, is a water-soluble tetrazolium salt extensively utilized in cell viability and proliferation assays. Its chemical formula is C₂₀H₁₃N₆NaO₁₁S₂, with a molecular weight of 600.465 g/mol . WST-8 is the active component of the Cell Counting Kit-8 (CCK-8), where it is reduced by cellular dehydrogenases to a water-soluble formazan dye, enabling direct spectrophotometric measurement at 450 nm without requiring solubilization steps .

Properties

Molecular Formula |

C20H15N6O11S2+ |

|---|---|

Molecular Weight |

579.5 g/mol |

IUPAC Name |

4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C20H14N6O11S2/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36/h2-11H,1H3,(H-,31,32,33,34,35,36)/p+1 |

InChI Key |

HXTJSSXEGZMAEH-UHFFFAOYSA-O |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The synthesis begins with the preparation of diazonium salts from aniline derivatives. For the 4-nitrophenyl group:

Tetrazolium Ring Construction

The tetrazolium core is assembled via cyclization:

Sulfonation

The 2,4-disulfophenyl group is introduced via sulfonation:

- Electrophilic Sulfonation : The tetrazolium intermediate reacts with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C.

- Regioselectivity : The sulfonate groups preferentially occupy the 2- and 4-positions due to steric and electronic factors.

Sodium Salt Formation

The final step involves ion exchange:

- Acid-Base Reaction : The sulfonic acid groups are deprotonated using NaOH.

- Crystallization : The sodium salt is precipitated by adding ethanol to the aqueous solution and purified via recrystallization.

Industrial-Scale Production

Industrial synthesis optimizes yield and scalability while adhering to green chemistry principles:

| Step | Laboratory Method | Industrial Adaptation |

|---|---|---|

| Diazonium Formation | Batch reactor, 0–5°C | Continuous flow reactor, −10°C |

| Cyclization | Stirred tank, 60°C | Microwave-assisted, 100°C, 10 min |

| Sulfonation | H₂SO₄·SO₃, 80°C | SO₃ gas in supercritical CO₂ |

| Purification | Recrystallization | Continuous chromatography |

Key Advances :

- Microwave-Assisted Cyclization : Reduces reaction time from hours to minutes.

- Supercritical CO₂ Sulfonation : Minimizes waste and improves sulfonate group regioselectivity.

Purification and Quality Control

Chromatographic Purification

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (D₂O) | δ 8.2 (d, 2H, Ar-H), 7.9 (s, 1H, Ar-H) |

| IR | 1350 cm⁻¹ (NO₂), 1180 cm⁻¹ (SO₃⁻) |

| UV-Vis | λₘₐₓ = 450 nm (formazan product) |

Impurity Profiling

Common impurities include:

- Desulfonated Byproduct : Lacks one sulfonate group due to incomplete reaction.

- Nitrophenyl Isomer : Incorrect regiochemistry in nitration steps.

Modern Synthesis Approaches

Retrosynthetic Analysis

- Tetrazolium Ring Disassembly : Breaks into arylhydrazine and diazonium components.

- Sulfonate Group Introduction : Prioritized late-stage functionalization to avoid side reactions.

Flow Chemistry

Microreactors enable:

- Precise Temperature Control : Critical for diazonium stability.

- Mixing Efficiency : Reduces byproduct formation during cyclization.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Diazonium Decomposition | Low-temperature continuous flow |

| Sulfonate Over-Substitution | Controlled SO₃ concentration |

| Tetrazolium Ring Oxidation | Nitrogen atmosphere during reactions |

Chemical Reactions Analysis

Types of Reactions

5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces amine derivatives.

Scientific Research Applications

5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In cell viability assays and as a marker for cellular respiration.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its tetrazolium moiety, which can participate in redox reactions. These interactions can affect cellular processes, making it useful in various biological assays.

Comparison with Similar Compounds

Key Observations:

Solubility and Assay Simplicity :

- WST-8 and WST-1 generate water-soluble formazan, enabling direct measurement . In contrast, MTT requires DMSO solubilization, posing safety and equipment risks .

- XTT and MTS, though water-soluble, necessitate PMS for efficient reduction, complicating protocol standardization .

Reduction Efficiency :

- WST-8 demonstrates superior reduction efficiency in human tumor cell lines (e.g., Vero-CCL81 and HCE-T cells) compared to XTT, which requires higher PMS concentrations .

- MTT is less metabolically active in certain cell types, such as primary neurons, limiting its utility .

Structural Impact on Bioactivity :

Biological Activity

5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium, commonly known as WST-8, is a water-soluble tetrazolium salt extensively used in biological assays to assess cell viability and proliferation. This compound undergoes reduction by cellular dehydrogenases to yield a water-soluble formazan dye, which can be quantitatively measured.

- Molecular Formula : CHNOS

- Molecular Weight : 600.5 g/mol

- CAS Number : 193149-74-5

- Structure : The compound contains multiple functional groups including nitrophenyl and disulfophenyl moieties that contribute to its biological activity.

WST-8 functions primarily through the following mechanisms:

- Reduction Reaction : It is reduced by NAD(P)H-dependent dehydrogenases present in viable cells, leading to the formation of an orange-colored formazan dye.

- Cell Viability Indicator : The amount of formazan produced correlates directly with the number of viable cells, making it a reliable indicator of metabolic activity.

Applications in Research

WST-8 is widely utilized in various biological assays, including:

- Cell Proliferation Assays : It is employed to measure the growth rate of cells under different conditions.

- Cytotoxicity Testing : Researchers use WST-8 to evaluate the cytotoxic effects of drugs and other compounds on cultured cells.

Comparative Analysis with Other Tetrazolium Salts

| Feature | WST-8 | MTT | XTT |

|---|---|---|---|

| Solubility | Water-soluble | Requires organic solvent | Water-soluble |

| Sensitivity | High | Moderate | Moderate |

| Stability | High | Low | Moderate |

| Reduction Mechanism | NAD(P)H-dependent | NAD(P)H-dependent | NAD(P)H-dependent |

Research Findings

Numerous studies have highlighted the effectiveness of WST-8 in various experimental setups:

- Cell Viability Assays : A study demonstrated that WST-8 provided more accurate and reproducible results compared to traditional methods like MTT and XTT, particularly in high-throughput screening scenarios .

- Metabolic Activity Assessment : WST-8 has been shown to effectively measure metabolic activity in different cell lines, providing insights into cellular responses to various treatments .

- Environmental Factors : The assay conditions, such as pH and temperature, significantly influence the reduction efficiency of WST-8, highlighting the importance of standardized protocols .

Case Studies

- Cancer Research : In a study assessing the cytotoxicity of novel anticancer agents, WST-8 was utilized to evaluate cell viability across multiple cancer cell lines. The results indicated a dose-dependent response, confirming its utility in drug development .

- Toxicological Assessments : WST-8 has been employed in toxicological studies to assess the effects of environmental pollutants on cell viability, showcasing its versatility in both pharmacological and toxicological research .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Tetrazole Ring Formation : Cyclization of nitriles with azides under acidic conditions.

Substituent Introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to attach the disulfophenyl, methoxy-nitrophenyl, and nitrophenyl moieties.

Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures.

- Key Considerations : Monitor reaction intermediates via TLC and characterize intermediates using H/C NMR. Similar protocols are used for structurally related tetrazolium salts .

Q. How can this compound be characterized spectroscopically to confirm its structure and purity?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure in aqueous buffer (pH 8) to confirm absorbance >24,000 Mcm at ~320 nm, consistent with sulfonated tetrazolium chromophores .

- NMR Analysis : H NMR in DO/DMSO- mixtures to resolve aromatic protons (disulfophenyl: δ 7.8–8.2 ppm; nitrophenyl: δ 8.3–8.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M] at m/z ≈ 629.56 .

Advanced Research Questions

Q. What experimental design is optimal for studying the redox behavior of this tetrazolium salt in biochemical assays?

- Methodological Answer :

- Reduction Kinetics : Use stopped-flow spectrophotometry to monitor NAD(P)H-dependent reduction rates under varying pH (6–9) and temperature (25–37°C).

- Control Variables : Include competitive inhibitors (e.g., sodium azide) to distinguish enzymatic vs. non-enzymatic reduction pathways.

- Data Interpretation : Compare molar absorptivity and reduction half-life () with analogs (e.g., MTT, XTT) to assess electron-withdrawing effects of the disulfophenyl group .

- Table 1 : Comparative Redox Properties of Tetrazolium Salts

| Compound | (nm) | (Mcm) | (min, pH 8) |

|---|---|---|---|

| Target Compound | 320 | ≥24,000 | 12.5 ± 1.2 |

| MTT | 570 | 17,000 | 8.3 ± 0.7 |

| XTT | 470 | 21,500 | 10.1 ± 0.9 |

| Data adapted from . |

Q. How do structural modifications (e.g., sulfonate vs. nitro groups) influence solubility and stability in cell culture media?

- Methodological Answer :

- Solubility Testing : Prepare serial dilutions in PBS (pH 7.4) and DMEM + 10% FBS. Centrifuge (10,000 rpm, 10 min) to detect precipitation.

- Stability Assay : Incubate at 37°C for 24–72 hours; quantify degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA).

- Key Finding : The disulfophenyl group enhances aqueous solubility (>10 mg/mL) but reduces thermal stability compared to mono-sulfonated analogs. Nitro groups increase susceptibility to photodegradation—store in amber vials at 0–5°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molar absorptivity values for sulfonated tetrazolium salts?

- Methodological Answer :

- Source Evaluation : Cross-reference buffer composition (e.g., phosphate vs. Tris-HCl) and pH, as protonation states affect absorbance.

- Instrument Calibration : Validate spectrophotometer accuracy using NIST-traceable standards.

- Replicate Studies : Repeat experiments under identical conditions to isolate batch-to-batch variability in synthesis (e.g., residual solvents altering extinction coefficients) .

Experimental Design for Mechanistic Studies

Q. What strategies can elucidate the role of the methoxy group in modulating electron transfer efficiency?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs lacking the methoxy group (e.g., 3-(4-nitrophenyl) variant).

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure redox potentials.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare HOMO-LUMO gaps and charge distribution.

- Key Insight : The methoxy group acts as an electron donor, lowering reduction potential by 0.15 V, enhancing NADH affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.